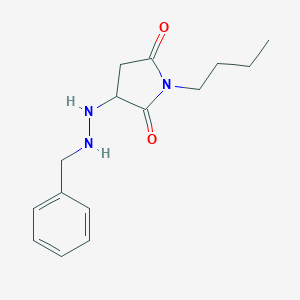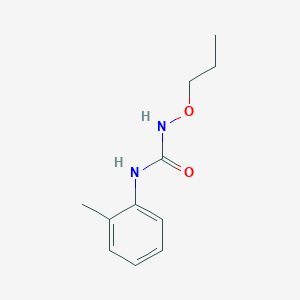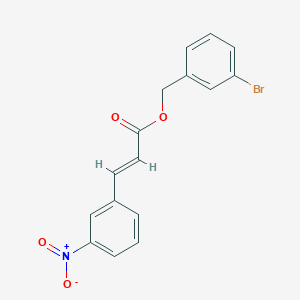![molecular formula C15H16F3NO5S B241483 Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are important enzymes involved in many cellular processes. CNPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying protein tyrosine phosphatases and their role in disease.
Wirkmechanismus
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate works by binding to the active site of protein tyrosine phosphatases, preventing them from catalyzing the dephosphorylation of their substrates. This leads to an accumulation of phosphorylated proteins, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been shown to have a variety of biochemical and physiological effects, depending on the specific protein tyrosine phosphatase that it inhibits. For example, inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP2 has been shown to suppress tumor growth and enhance immune response in cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate in lab experiments is its potency and specificity for protein tyrosine phosphatases. This makes it a valuable tool for studying these enzymes and their role in disease. However, one limitation is that Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can also inhibit other enzymes that have a similar active site, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate and its role in disease. One area of interest is the development of more specific inhibitors of individual protein tyrosine phosphatases, which could have therapeutic potential for specific diseases. Another area of interest is the use of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate in combination with other drugs to enhance their effectiveness, such as in cancer treatment. Finally, there is interest in using Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate to study the role of protein tyrosine phosphatases in other cellular processes, such as neuronal signaling and development.
Synthesemethoden
The synthesis of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate involves several steps, including the reaction of cyclohexanone with methyl chloroacetate to produce methyl cyclohexyl ketone. This is then reacted with nitrobenzene and trifluoromethylsulfinyl chloride to produce the intermediate compound {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. Finally, this intermediate is reacted with cyclohexyl alcohol to produce Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been used extensively in scientific research to study the role of protein tyrosine phosphatases in various diseases. It has been shown to inhibit several types of protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP2. These enzymes are involved in many cellular processes, including insulin signaling, immune response, and cancer development. By inhibiting these enzymes, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can help researchers understand their role in disease and identify potential drug targets.
Eigenschaften
Molekularformel |
C15H16F3NO5S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
cyclohexyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
InChI |
InChI=1S/C15H16F3NO5S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)25(23)9-14(20)24-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
InChI-Schlüssel |
GZIGOCVYJRDTMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)

![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)